N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Description
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX) is a high-performance secondary explosive widely used in military and industrial applications due to its high density (1.91 g/cm³), detonation velocity (~9,100 m/s), and detonation pressure (~39 GPa) . It exists in four polymorphs, with the β-phase being industrially preferred for its optimal balance of stability, density, and reduced mechanical sensitivity .
N-Methylacetamide (NMA) is a polar solvent and organic compound with applications in chemical synthesis, particularly in the formation of N-methoxymethylamines and hexahydrotriazines .
Properties
CAS No. |
72797-25-2 |
|---|---|
Molecular Formula |
C7H15N9O9 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C3H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;1-3(5)4-2/h1-4H2;1-2H3,(H,4,5) |
InChI Key |
KJBJENUVJGCRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
N-methylacetamide: can be synthesized through several methods:
Reaction of acetic acid with methylamine: This method involves heating acetic acid and methylamine to about 60°C for several days until the reaction is complete.
Reaction of methylamine with acetic anhydride: This method involves reacting methylamine with acetic anhydride.
Reduction of N-(hydroxymethyl)acetamide: This method involves the reduction or hydrogenation of N-(hydroxymethyl)acetamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is typically prepared through the nitrolysis of hexamine with nitric acid. The process involves multiple steps, including the formation of intermediates such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane .
Chemical Reactions Analysis
N-methylacetamide: undergoes various chemical reactions:
Hydrogen bonding: It forms hydrogen bonds with other compounds, influencing reaction kinetics and thermodynamics.
Substitution reactions: It can react with 3-bromothiophene in the presence of a copper(I) iodide catalyst to form N-methyl-N-(3-thienyl)acetamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: undergoes several reactions:
Scientific Research Applications
N-methylacetamide: is used in various scientific research applications:
Solvent: It is used as a solvent in organic synthesis and in the pharmaceutical industry.
Ligand synthesis: It is used to synthesize zirconium(IV) complexes.
Electrolytes: It is used in the development of eutectic electrolytes for zinc-iodine batteries.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: has several applications:
Explosives: It is used in military and industrial explosives due to its high detonation velocity and pressure.
Propellants: It is used in rocket and gun propellants.
Nanocomposites: It is used in the preparation of energetic nanocomposites with enhanced thermolysis activity and low impact sensitivity.
Mechanism of Action
N-methylacetamide: exerts its effects through hydrogen bonding, which stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes under high temperatures and pressures, producing small radicals that recombine to form larger radicals. This process involves phase transitions and the formation of various decomposition products .
Comparison with Similar Compounds
Detonation Performance
The table below summarizes key detonation properties of HMX and analogous explosives:
Key Findings :
- CL-20 outperforms HMX in energy density and detonation parameters but has higher sensitivity .
- Tetranitro-bis-triazole derivatives exhibit superior detonation velocities (up to 9,380 m/s) and pressures (40.38 GPa) compared to HMX, alongside lower sensitivity .
- RDX , a common explosive, has 10% lower detonation velocity and pressure than HMX but similar sensitivity .
Thermal and Mechanical Stability
HMX Polymorphs : The β-phase of HMX is preferred industrially due to its high density (1.96 g/cm³) and reduced sensitivity compared to α-, γ-, and δ-polymorphs .
Cocrystal and Nanocomposite Modifications:
- CL-20/HMX Cocrystals : Maintain HMX’s detonation performance while reducing mechanical sensitivity by 30% .
- HMX/Glycidyl Azide Polymer (GAP) Nanocomposites: These materials lower HMX’s impact sensitivity (from 7.4 J to >10 J) and activation energy (from 220 kJ/mol to 180 kJ/mol), enhancing safety without significant energy loss .
Triazole-Based Compounds: Derivatives with –N₃ and –NO₂ groups exhibit thermal stabilities comparable to HMX (decomposition temperatures >200°C) but with improved mechanical stability due to stronger intramolecular interactions .
Biological Activity
N-methylacetamide (NMA) and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) are two compounds with distinct biological activities and implications in various fields such as toxicology and pharmacology. This article explores their biological activities, mechanisms of action, and relevant case studies.
N-Methylacetamide (NMA)
Chemical Properties
- Molecular Formula: C₃H₇NO
- Molecular Weight: 73.0938 g/mol
- CAS Number: Not Available
N-methylacetamide is a secondary metabolite that is not naturally occurring but can be found in individuals exposed to it or its derivatives. It has been identified in human blood and is often used as a biomarker for occupational exposure to certain chemicals .
Biological Activity
-
Toxicological Effects
- NMA has been linked to liver toxicity in repeated-dose studies. For example, a study on rats showed significant changes in organ weights and histopathological alterations in the liver at higher doses (≥400 mg/kg) over 90 days .
- The compound is primarily metabolized to N-hydroxymethylacetamide, which may contribute to its toxic effects .
- Occupational Exposure Studies
- Non-Sensitization Potential
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
Chemical Properties
- Molecular Formula: C₄H₈N₈O₈
- Molecular Weight: 296.23 g/mol
- CAS Number: 2691-41-0
HMX is a high-energy explosive compound that has garnered attention for its potential biological impacts due to its use in military and industrial applications.
Biological Activity
-
Toxicity and Environmental Impact
- HMX has been studied for its environmental persistence and potential toxicological effects on aquatic life. Its presence in water bodies poses risks to ecosystems due to bioaccumulation .
- Studies indicate that HMX can affect neural structures upon exposure, providing insights into its neurotoxic potential .
- Mechanisms of Action
Comparative Analysis of Biological Activities
| Compound | Molecular Formula | Key Toxicological Effects | Mechanism of Action |
|---|---|---|---|
| N-Methylacetamide | C₃H₇NO | Liver toxicity; hepatotoxicity observed in animal studies | Metabolized to N-hydroxymethylacetamide |
| HMX | C₄H₈N₈O₈ | Neurotoxicity; environmental persistence | Induces oxidative stress |
Case Studies
- N-Methylacetamide Exposure
- HMX Environmental Impact
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for determining the dissociation and thermodynamic properties of N-methylacetamide in different solvents?
- Methodological Answer : Fourier Transform Near-Infrared (FT-NIR) spectroscopy in carbon tetrachloride (CCl₄) solutions and pure liquid forms provides precise measurements of dissociation constants and thermodynamic parameters (e.g., enthalpy and entropy changes). This approach quantifies solvent effects on hydrogen-bonding interactions . Complementary 2D NMR and DFT-based IR analyses resolve structural heterogeneity caused by protonation and hydration states, improving spectral interpretation .
Q. How should researchers prepare and validate N-methylacetamide samples for accurate XPS and NEXAFS measurements?
- Methodological Answer : Ensure high purity (>99%) via gas chromatography to avoid spectral artifacts. Validate XPS and NEXAFS data using Static-Exchange (STEX) and Multi Configuration Self Consistent Field (MCSCF) calculations to account for electron correlation and screening effects. This dual experimental-computational strategy minimizes errors in ionization potential assignments .
Advanced Research Questions
Q. What computational strategies improve the accuracy of force field parameters for simulating N-methylacetamide’s solvent interactions?
- Methodological Answer : Derive torsional parameters from RHF/6-31G* ab initio rotational energy profiles to capture conformational energetics. Optimize nonbonded parameters using Monte Carlo simulations of thermodynamic properties (e.g., density, enthalpy of vaporization) in organic liquids. Validate against experimental hydrogen-bond dynamics observed in 2D terahertz/IR spectroscopy .
Q. How can site-specific fragmentation patterns in NEXAFS ion yield measurements guide mechanistic studies of peptide model systems?
- Methodological Answer : Correlate pre-edge resonance excitations (C/N/O K-shell) with bond cleavage pathways using STEX-calculated transition energies. For example, fluorine-specific fragmentation in N-methyltrifluoroacetamide reveals preferential cleavage at electron-deficient sites, informed by theoretical orbital occupancy analysis .
Data Contradiction Analysis
Q. When experimental IR bands for N-methylacetamide conflict with single-structure DFT predictions, what multi-component analytical framework resolves this?
- Methodological Answer : Deconvolute spectra by modeling contributions from protonated, hydrated, and hydroxylated species via DFT-calculated IR spectra for each component. This approach reconciles discrepancies caused by equilibrium mixtures in solution, as demonstrated in studies combining 2D NMR and DFT .
Q. How do hydrogen-bond cooperativity effects in N-methylacetamide influence terahertz absorption dynamics, and what experimental methods quantify this?
- Methodological Answer : 2D terahertz/IR spectroscopy probes ultrafast hydrogen-bond rearrangements. Phase-sensitive detection isolates cooperative interactions, while MD simulations parameterized with OPLS-AA force fields correlate spectral diffusion timescales with cluster geometries .
Methodological Tools and Data Sources
- Computational Chemistry : STEX, MCSCF, and DFT for spectral assignments .
- Force Fields : OPLS-AA parametrized with ab initio and Monte Carlo data .
- Experimental Techniques : FT-NIR, XPS, 2D terahertz/IR spectroscopy .
Note : For HMX-specific studies, additional literature beyond the provided evidence is required to address synthesis, stability, or detonation mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
